(4S)-3-acetyl-1,3-thiazolidine-4-carboxylic acid
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Overview
Description
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and other factors that influence the reaction .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It includes the reactants, products, conditions, and mechanism of the reaction .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include acidity or basicity, reactivity with other substances, and stability .Scientific Research Applications
Crystal Structures and Conformational Studies
Crystal Structures of Thiazolidine Carboxylic Acids : Tarnawski, Ślepokura, and Lis (2011) reported the crystal structures of thiazolidine carboxylic acids, highlighting their zwitterionic crystallization and conformational details. This study contributes to understanding the molecular and crystalline properties of such compounds (Tarnawski, Ślepokura, & Lis, 2011).
Molecular Structure Analysis : Tinant, Declercq, Germain, and Meerssche (2010) determined the conformation and molecular structure of N-acetyl-L-thiazolidine-4-carboxylic acid through X-ray analysis, contributing to the structural chemistry of thiazolidine derivatives (Tinant, Declercq, Germain, & Meerssche, 2010).
Synthesis and Chemical Properties
Polymerization and Synthesis : Goodman and Su (1972) described the synthesis of poly[(S)‐thiazolidine‐4‐carboxylic acid], demonstrating its potential in polymer science and materials research (Goodman & Su, 1972).
Chemical Decomposition Studies : Pesek and Frost (1975) studied the stability and decomposition of thiazolidine-4-carboxylic acids, providing insights into their chemical behavior in different solutions (Pesek & Frost, 1975).
Electrochemical Analysis : Karpinski and Radomski (1989) investigated the electrochemical behavior of thiazolidine-4-carboxylic acid, which can have implications in analytical chemistry and electrochemistry (Karpinski & Radomski, 1989).
Biological Applications and Effects
Antioxidant and Anti-cancer Studies : The synthesis of thiazolidine derivatives and their evaluation as antioxidants and potential cancer treatments were explored in a 2022 study, indicating their relevance in medicinal chemistry (Author, 2022).
Prodrug Potential : Nagasawa, Goon, Muldoon, and Zera (1984) evaluated thiazolidine-4-carboxylic acids as prodrugs of L-cysteine, demonstrating their potential in drug delivery and hepatoprotective applications (Nagasawa, Goon, Muldoon, & Zera, 1984).
Role in Tissue Biochemistry : Włodek, Rommelspacher, Susilo, Radomski, and Höfle (1993) discussed how thiazolidine derivatives can serve as a delivery system for cysteine to cells, highlighting their significance in biochemistry and pharmacology (Włodek, Rommelspacher, Susilo, Radomski, & Höfle, 1993).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(4S)-3-acetyl-1,3-thiazolidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3S/c1-4(8)7-3-11-2-5(7)6(9)10/h5H,2-3H2,1H3,(H,9,10)/t5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTBYSIPOKXCPM-RXMQYKEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CSCC1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CSC[C@@H]1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4S)-3-acetyl-1,3-thiazolidine-4-carboxylic acid |
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